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Compound of Interest

Compound Name:
Bocaminooxyacetamide-PEG2-

Azido

Cat. No.: B8114679 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Boc-

aminooxyacetamide-PEG2-Azide, a heterobifunctional linker valuable in bioconjugation,

proteomics, and therapeutic development. Its distinct terminal functionalities, a Boc-protected

aminooxy group and an azide moiety, connected by a hydrophilic PEG2 spacer, enable precise

and chemoselective ligations. This guide outlines the synthetic route, provides detailed

experimental protocols, and presents key data in a structured format.

Overview of the Synthetic Strategy
The synthesis of Boc-aminooxyacetamide-PEG2-Azide is a multi-step process that involves the

preparation of two key intermediates, followed by their coupling to form the final product. The

overall strategy is as follows:

Synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethan-1-amine: This intermediate provides the azide

functionality and the PEG2 spacer with a terminal amine for subsequent coupling.

Synthesis of (Boc-aminooxy)acetic acid: This intermediate provides the Boc-protected

aminooxy group and a carboxylic acid for amide bond formation.

Amide Coupling: The final step involves the formation of an amide bond between the

carboxylic acid of (Boc-aminooxy)acetic acid and the amine of 2-[2-(2-
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azidoethoxy)ethoxy]ethan-1-amine.

The following diagram illustrates the logical workflow for the synthesis:

Synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethan-1-amine

Synthesis of (Boc-aminooxy)acetic acid

Final Product Synthesis
2-[2-(2-Chloroethoxy)ethoxy]ethanol 2-[2-(2-Azidoethoxy)ethoxy]ethanol

NaN3
2-[2-(2-Azidoethoxy)ethoxy]ethyl tosylate

TsCl, NaOH
2-[2-(2-Azidoethoxy)ethoxy]ethan-1-amine

NH3

Boc-aminooxyacetamide-PEG2-Azide

Coupling Reagents

Aminooxyacetic acid (Boc-aminooxy)acetic acid
(Boc)2O

Click to download full resolution via product page

Caption: Logical workflow for the synthesis of Boc-aminooxyacetamide-PEG2-Azide.

Physicochemical and Characterization Data
The key physicochemical properties of the final product and its precursors are summarized in

the table below for easy reference.
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Compound
Name

Molecular
Formula

Molecular
Weight ( g/mol
)

CAS Number Typical Purity

2-[2-(2-

Azidoethoxy)etho

xy]ethanol

C6H13N3O3 175.19 166388-57-4 >95%

(Boc-

aminooxy)acetic

acid

C7H13NO5 191.18 42989-85-5 ≥98.0%

Boc-

aminooxyacetam

ide-PEG2-Azide

C13H25N5O6 347.37 Not available >95% (typical)

Detailed Experimental Protocols
The following are detailed methodologies for the synthesis of the precursors and the final

product. These protocols are provided as a starting point and may require optimization based

on the specific laboratory conditions and reagent purity.

Synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethan-1-amine
This synthesis is a three-step process starting from 2-[2-(2-chloroethoxy)ethoxy]ethanol.

Step 1: Synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanol

Materials:

2-[2-(2-Chloroethoxy)ethoxy]ethanol

Sodium azide (NaN₃)

Sodium iodide (NaI)

Distilled water

Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve 2-[2-(2-chloroethoxy)ethoxy]ethanol (1.0 eq), sodium azide (1.2 eq), and a

catalytic amount of sodium iodide (0.1 eq) in distilled water.

Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. Monitor the reaction

progress by TLC.

After completion, cool the reaction mixture to room temperature and extract with ethyl

acetate (3 x volumes).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate the solution under reduced pressure to obtain 2-[2-(2-

azidoethoxy)ethoxy]ethanol as an oil, which can be used in the next step without further

purification.

Step 2: Synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate

Materials:

2-[2-(2-Azidoethoxy)ethoxy]ethanol

p-Toluenesulfonyl chloride (TsCl)

Sodium hydroxide (NaOH)

Tetrahydrofuran (THF)

Diethyl ether

Procedure:

Dissolve 2-[2-(2-azidoethoxy)ethoxy]ethanol (1.0 eq) in THF in a round-bottom flask and

cool to 0 °C in an ice bath.
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Add a solution of sodium hydroxide (1.5 eq) in water, followed by the portion-wise addition

of p-toluenesulfonyl chloride (1.2 eq).

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

Monitor the reaction by TLC. Upon completion, extract the mixture with diethyl ether (3 x

volumes).

Wash the combined organic layers with water and brine, then dry over anhydrous sodium

sulfate.

Filter and evaporate the solvent to yield 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate.

Step 3: Synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethan-1-amine

Materials:

2-[2-(2-Azidoethoxy)ethoxy]ethyl tosylate

Aqueous ammonia (28-30%)

Tetrahydrofuran (THF)

Dichloromethane

Procedure:

Dissolve 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate (1.0 eq) in THF.

Add a large excess of aqueous ammonia (e.g., 20-30 equivalents).

Stir the reaction mixture in a sealed vessel at room temperature for 48-72 hours.

Monitor the reaction by TLC. After completion, add water and extract the aqueous layer

with dichloromethane (3 x volumes).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to obtain 2-[2-(2-azidoethoxy)ethoxy]ethan-1-amine.
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Synthesis of (Boc-aminooxy)acetic acid
Materials:

Aminooxyacetic acid hemihydrochloride

Di-tert-butyl dicarbonate ((Boc)₂O)

Triethylamine (Et₃N) or Sodium hydroxide (NaOH)

Dioxane and water (or other suitable solvent system)

Ethyl acetate

Aqueous citric acid or HCl solution

Procedure:

Dissolve aminooxyacetic acid hemihydrochloride (1.0 eq) in a mixture of dioxane and

water.

Add triethylamine or sodium hydroxide (2.5-3.0 eq) to neutralize the hydrochloride and

deprotonate the carboxylic acid.

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction

mixture at 0 °C.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction by TLC. After completion, remove the dioxane under reduced

pressure.

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

Acidify the aqueous layer to pH 2-3 with a cold citric acid or HCl solution.

Extract the product into ethyl acetate (3 x volumes).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the

solvent to yield (Boc-aminooxy)acetic acid, which can be purified by crystallization or

chromatography if necessary.[1][2]

Amide Coupling: Synthesis of Boc-aminooxyacetamide-
PEG2-Azide

Materials:

(Boc-aminooxy)acetic acid

2-[2-(2-Azidoethoxy)ethoxy]ethan-1-amine

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium

hexafluorophosphate)

N,N-Diisopropylethylamine (DIPEA)

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine

Procedure:

Dissolve (Boc-aminooxy)acetic acid (1.0 eq) in anhydrous DMF or DCM.

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room

temperature to activate the carboxylic acid.

Add a solution of 2-[2-(2-azidoethoxy)ethoxy]ethan-1-amine (1.0 eq) in the same

anhydrous solvent to the reaction mixture.

Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC or LC-

MS.
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Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution,

water, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to obtain pure Boc-

aminooxyacetamide-PEG2-Azide.

Signaling Pathways and Applications
Boc-aminooxyacetamide-PEG2-Azide is not directly involved in signaling pathways but is a

critical tool for constructing molecules that are. For example, it is used in the synthesis of

Proteolysis Targeting Chimeras (PROTACs). A PROTAC brings a target protein into proximity

with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the

target protein by the proteasome.

The diagram below illustrates the general workflow for using this linker in the synthesis of a

PROTAC.
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Caption: Logical workflow for PROTAC synthesis using the synthesized linker.

In conclusion, the synthesis of Boc-aminooxyacetamide-PEG2-Azide provides a versatile and

powerful tool for researchers in drug discovery and chemical biology. The detailed protocols

and structured data in this guide offer a solid foundation for the successful synthesis and

application of this important heterobifunctional linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of Boc-
aminooxyacetamide-PEG2-Azide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8114679#synthesis-of-bocaminooxyacetamide-peg2-
azido]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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